molecular formula C11H16N2O B1523931 N-(1-cyanocyclohexyl)cyclopropanecarboxamide CAS No. 1251240-42-2

N-(1-cyanocyclohexyl)cyclopropanecarboxamide

Cat. No.: B1523931
CAS No.: 1251240-42-2
M. Wt: 192.26 g/mol
InChI Key: ARTXGKMTTAVHQA-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)cyclopropanecarboxamide (CAS: 1251240-42-2) is a cyclopropane-containing carboxamide derivative characterized by a cyclohexyl group substituted with a cyano (-CN) moiety at the 1-position (). The compound combines the structural rigidity of the cyclopropane ring with the polar carboxamide and nitrile functional groups, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-8-11(6-2-1-3-7-11)13-10(14)9-4-5-9/h9H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTXGKMTTAVHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclohexyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. The initial steps include the formation of cyclopropane derivatives through α-alkylation reactions followed by conversion of functional groups to yield the desired amide structure. The following table summarizes the general synthetic pathway:

StepReaction TypeReactantsProducts
1α-Alkylation1-phenyl acetonitrile + 1,2-dibromoethaneCyclopropane derivative
2HydrolysisCyclopropane derivative + HClCyclopropanecarboxylic acid
3Amide FormationCyclopropanecarboxylic acid + amineThis compound

The characterization of this compound can be achieved through various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming the structure and purity of the synthesized product.

Pharmacological Properties

This compound exhibits a range of biological activities. Research has indicated that compounds with similar structural motifs possess significant anti-inflammatory, anti-tumor, and neuroprotective properties. For instance, studies have shown that derivatives of cyclopropanecarboxamides can inhibit the proliferation of various cancer cell lines without exhibiting cytotoxic effects on normal cells .

Key Biological Activities:

  • Anti-inflammatory: Inhibits pro-inflammatory cytokines such as TNF-α and IL-6.
  • Antitumor: Effective against human myeloid leukemia cell lines.
  • Neuroprotective: Potential applications in treating neurodegenerative diseases due to HDAC inhibitory activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the cyclopropane ring contributes to enhanced binding affinity and metabolic stability. The following table summarizes key SAR insights:

Structural FeatureEffect on Activity
Cyclopropane RingIncreases binding potency
Amide GroupEnhances solubility and bioavailability
Cyano GroupModulates electronic properties for receptor interaction

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Anti-inflammatory Activity:
    A study demonstrated that a series of cyclopropanecarboxamide derivatives effectively reduced inflammation markers in animal models of rheumatoid arthritis. The compounds showed a significant decrease in joint swelling and pain compared to controls.
  • Case Study on Anticancer Effects:
    In vitro tests using U937 human myeloid leukemia cells revealed that this compound inhibited cell proliferation by inducing apoptosis without affecting normal hematopoietic cells .
  • Neuroprotection in Animal Models:
    Research involving animal models for Alzheimer's disease indicated that compounds with similar structures could improve cognitive function and reduce amyloid plaque formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(1-cyanocyclohexyl)cyclopropanecarboxamide with structurally analogous compounds, focusing on substituents, molecular properties, and reported applications.

Compound Name CAS Number Key Substituents Molecular Weight Reported Activity/Use Reference
This compound 1251240-42-2 Cyclopropane ring, 1-cyanocyclohexyl group ~237.3 g/mol† Discontinued (supplier data)
N-(1-phenylethyl)cyclohexanecarboxamide 35665-26-0 Cyclohexane ring, phenylethyl group ~245.3 g/mol No direct activity reported
N-(2-chloro-6-methoxyquinolin-3-yl)methyl-N-cyclohexylcyclopropanecarboxamide - Chloro-methoxyquinoline, cyclohexyl group ~403.9 g/mol Supplier-listed (no specific activity)
1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide - Hydroxyiminoethyl, 2-methoxyphenyl group ~274.3 g/mol Structural study (no bioactivity)
Cyclopropanecarboxylic acid (2-isopropyl-5-methyl-cyclohexyl)-amide - Isopropyl-methylcyclohexyl group ~265.4 g/mol NMR-characterized (food additive focus)
N-Ethyl-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide 39711-79-0 Ethyl, isopropyl, methyl groups ~239.4 g/mol No direct activity reported
Tozasertib Lactate (contains cyclopropanecarboxamide) 899827-04-4 Pyrimidine-thiophenyl, piperazinyl groups ~464.6 g/mol (base) Antineoplastic (clinical use)

†Calculated based on molecular formula.

Key Structural and Functional Comparisons:

Substituent Diversity: The 1-cyanocyclohexyl group in the target compound introduces both steric bulk and polarity due to the nitrile group. This contrasts with N-(1-phenylethyl)cyclohexanecarboxamide, where a phenyl group enhances hydrophobicity (). Compounds like 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide () incorporate oxime (-NHOH) and methoxy groups, which may enhance hydrogen-bonding capacity compared to the nitrile in the target compound.

Biological Activity :

  • While the target compound lacks direct activity reports, analogs such as Tozasertib Lactate demonstrate cyclopropanecarboxamide’s role in pharmaceuticals. Tozasertib is a kinase inhibitor used in cancer therapy, highlighting the scaffold’s versatility ().
  • The bioherbicidal activity of cyclopropanecarboxamide, N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl] () suggests that substituent positioning (e.g., aromatic vs. aliphatic) critically influences agrochemical efficacy.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar carboxamides, such as the multicomponent reactions described in . For example, N-H-N-N-(1-cyanocyclohexyl)-1-morpholinocyclohexanecarboxamide was synthesized via a ketone-isocyanide-morpholine reaction (81% yield), suggesting feasible routes for the target compound ().

In contrast, N-(2-chloro-6-methoxyquinolin-3-yl)methyl-N-cyclohexylcyclopropanecarboxamide remains available, indicating better commercial viability ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-cyanocyclohexyl)cyclopropanecarboxamide
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N-(1-cyanocyclohexyl)cyclopropanecarboxamide

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